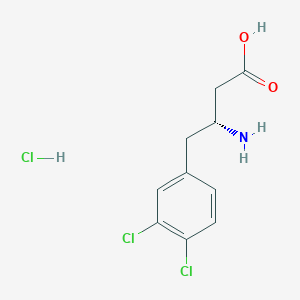

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a 3,4-dichlorophenyl substituent and a carboxylate backbone. Its molecular formula is C₁₀H₁₁Cl₂NO₂·HCl, with a molecular weight of 284.57 g/mol (free base: 248.11 g/mol) . The compound exists as a hydrochloride salt to enhance solubility and stability. Key properties include:

The 3,4-dichlorophenyl group confers strong electron-withdrawing effects, influencing reactivity and biological interactions. This compound is widely used in peptide synthesis and pharmaceutical research, particularly in developing GABA analogs or enzyme inhibitors .

Properties

IUPAC Name |

(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDGKTAEVJUWKK-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647460 | |

| Record name | (3R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-66-2, 269396-55-6 | |

| Record name | Benzenebutanoic acid, β-amino-3,4-dichloro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and ®-3-aminobutyric acid.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dichlorobenzaldehyde and ®-3-aminobutyric acid.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Research

- This compound is utilized as a potential drug candidate due to its biological activities. It has been studied for its role as an inhibitor of enzymes such as glutathione S-transferase, which is crucial for detoxifying xenobiotics in the body .

- It shows promise in modulating neurotransmitter systems, particularly in relation to the glutamatergic system, which is essential for cognitive functions like learning and memory .

-

Enzyme Inhibition

- Studies have indicated that (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of dipeptidyl peptidase-IV (DP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .

-

Neuroscience

- Its interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Research indicates that it may enhance synaptic transmission, making it a candidate for further studies related to cognitive enhancement or neurodegenerative diseases .

-

Anticancer Activity

- Preliminary investigations have suggested that this compound may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation. Further research is required to elucidate these effects fully .

Data Table: Summary of Applications

Case Studies and Research Findings

- Enzyme Inhibition Study : A study highlighted the compound's ability to inhibit glutathione S-transferase, indicating its potential role in drug development targeting metabolic pathways .

- Neuroscience Applications : Investigations into the compound's effects on synaptic transmission revealed that it could enhance cognitive functions through modulation of the glutamatergic system .

- Anticancer Activity : Preliminary data suggest that this compound may induce apoptosis in cancer cells, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Findings :

- Electron-withdrawing groups (e.g., Cl, CN) enhance acidity and binding to polar targets, whereas halogen size (Cl vs. F) modulates steric effects and metabolic stability .

- The 3,4-dichloro configuration in the target compound provides optimal steric and electronic properties for receptor binding compared to 2,4-dichloro analogs (e.g., 331847-11-1, similarity score 0.89) .

Enantiomeric and Positional Isomers

Table 2: Enantiomeric and Positional Comparisons

Key Findings :

- Enantiomers exhibit divergent biological activities. The R-configuration in the target compound is critical for binding to GABA₃ receptors, while the S-form shows negligible affinity .

- Positional isomers (e.g., 2,4-dichloro vs. 3,4-dichloro) alter molecular geometry, impacting target selectivity and metabolic stability .

Fluorinated Derivatives

Fluorinated analogs, such as (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 1049978-59-7), demonstrate reduced Cl-related toxicity but lower logP values (predicted 1.82 vs. 2.15 for the target compound), indicating decreased membrane permeability .

Biological Activity

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound with significant potential in pharmaceutical research and development. Its molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol. The compound is characterized by a dichlorophenyl group attached to a butanoic acid structure, which enhances its biological activity and applications in medicinal chemistry.

- Molecular Formula : C₁₀H₁₂Cl₃NO₂

- Molecular Weight : 284.57 g/mol

- Structure : Contains a dichlorophenyl substituent, contributing to its unique properties.

Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological systems:

-

Enzyme Inhibition :

- It has been identified as a potential inhibitor of glutathione S-transferase , an enzyme involved in detoxification processes. This suggests possible therapeutic implications in conditions where detoxification is compromised.

-

Neurotransmitter Interaction :

- Research indicates that this compound may interact with the glutamatergic system , which plays a crucial role in neurological functions such as learning and memory. The precise mechanisms of action in this context are still under investigation.

- Pharmacological Applications :

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce neuronal cell death and improve cognitive functions in animal models, suggesting its utility in treating conditions like Alzheimer's disease .

Case Study 2: Enzyme Interaction Studies

In vitro studies demonstrated that the compound effectively inhibited glutathione S-transferase activity, leading to increased levels of reactive oxygen species (ROS) in treated cells. This finding highlights its potential role in enhancing the efficacy of chemotherapeutic agents by modulating detoxification pathways.

The mechanism through which this compound exerts its biological effects involves binding to specific receptors and enzymes, thereby modulating their activities:

- Binding Affinity : Studies have shown varying degrees of binding affinity to neurotransmitter receptors, influencing synaptic transmission and plasticity.

- Modulation of Metabolic Pathways : The compound's structural features allow it to interact with metabolic pathways relevant to both enzymatic activity and neurotransmitter dynamics.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Chiral amino acid derivative with dichlorophenyl group | Enzyme inhibition, neurotransmitter modulation | Neurodegenerative diseases, cancer therapy |

| 3-Amino-4-(3,4-dichlorophenyl)butanoic acid | Lacks hydrochloride group | Similar enzyme interactions | Limited application scope |

| 4-(3,4-Dichlorophenyl)butanoic acid | Lacks amino group | Reduced biological activity | Fewer therapeutic applications |

Q & A

Q. What are the optimized synthetic routes for enantioselective preparation of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride?

The synthesis typically involves asymmetric catalytic methods or enzymatic resolution to preserve stereochemical integrity. Key steps include:

- Chiral Pool Strategy : Starting from L-glutamic acid derivatives, followed by regioselective chlorination and phenyl group introduction via Suzuki-Miyaura coupling .

- Enzymatic Resolution : Using lipases or esterases to separate enantiomers from racemic mixtures, achieving >98% enantiomeric excess (e.e.) .

- Protection-Deprotection : Carboxylic acid and amine groups are protected (e.g., tert-butyloxycarbonyl, BOC) during synthesis to prevent side reactions .

Q. How is the stereochemical purity and structural integrity of this compound validated?

Advanced analytical techniques are employed:

- X-ray Crystallography : Confirms absolute configuration and crystal packing .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB with mobile phases of hexane:isopropanol (90:10) .

- NMR Spectroscopy : - and -NMR verify substituent positions (e.g., 3,4-dichlorophenyl protons appear as doublets at δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can contradictory findings about its enzyme inhibition (e.g., glutathione S-transferase vs. dipeptidyl peptidase-IV) be resolved?

Contradictions may arise from assay conditions or isoform specificity. Methodological approaches include:

- Kinetic Assays : Measure values under standardized pH (7.4) and temperature (37°C) to compare inhibition potency .

- Isoform-Specific Profiling : Use recombinant GST isoforms (e.g., GSTP1-1) or DPP-IV mutants to identify selective interactions .

- Molecular Docking : Compare binding modes in GST (hydrophobic active site) vs. DPP-IV (catalytic triad Ser-Asp-His) using AutoDock Vina .

Q. What computational strategies predict the compound’s reactivity in derivatization reactions?

Density Functional Theory (DFT) and hybrid functionals (e.g., B3LYP) are applied:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amine group: −0.35 e⁻/Ų) for acylation or alkylation .

- Transition State Analysis : Simulate SN2 reactions at the β-carbon to predict regioselectivity in derivative synthesis .

- Solvent Effects : Include polarizable continuum models (PCM) to optimize reaction yields in ethanol/water mixtures .

Q. How to design derivatives for neuroprotective applications while minimizing off-target effects?

Structure-Activity Relationship (SAR) strategies include:

- Bioisosteric Replacement : Substitute dichlorophenyl with trifluoromethyl to enhance blood-brain barrier permeability (clogP reduction from 2.8 to 2.1) .

- Prodrug Modifications : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrug increases Cₘₐₓ by 3-fold) .

- Selectivity Screening : Use primary neuronal cultures and glutamate-induced excitotoxicity models to assess neuroprotection vs. GABAergic side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.